molecular formula C14H19NO2S2 B4187444 N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide

Cat. No. B4187444
M. Wt: 297.4 g/mol
InChI Key: SGAMUWPYXPKUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide, also known as BHT-4MT, is a chemical compound that has shown promising results in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its potential use in various fields, including medicine and agriculture.

Mechanism of Action

The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and free radicals. In addition, it has been suggested that N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide may act by modulating the activity of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory and oxidative stress-related genes.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and free radicals. In addition, it has been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity in vitro, which makes it a promising candidate for further studies. However, one of the limitations of using N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide is its limited solubility in water. This could make it difficult to use in certain experiments that require aqueous solutions.

Future Directions

There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide. In medicine, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and antioxidant. In addition, studies could be conducted to investigate its potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases.
In agriculture, further studies could be conducted to investigate its potential use as a herbicide. In addition, studies could be conducted to investigate its potential use in the treatment of plant diseases caused by oxidative stress.
Conclusion:
N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide is a promising compound that has shown potential in various fields of science. It has been studied for its potential use in medicine and agriculture and has shown promising results as an anti-inflammatory agent, antioxidant, and herbicide. Further studies are needed to fully understand its mechanism of action and potential uses.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been studied for its potential use in various fields of science. In medicine, it has shown promising results as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
In agriculture, N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weeds, including barnyardgrass and redroot pigweed, without affecting the growth of crops such as rice and soybeans.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S2/c1-18-12-4-6-13(7-5-12)19(16,17)15-14-9-10-2-3-11(14)8-10/h4-7,10-11,14-15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAMUWPYXPKUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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